(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have shown significant activity against various targets, including antimicrobial and anticancer targets .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . This suggests that the fluoro group in the 5-position of this compound could potentially contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may also interact with pathways related to cell growth and proliferation.
Result of Action
Given the known activities of benzofuran derivatives, it is plausible that this compound could have significant effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative and the biomolecule it interacts with.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of polyphosphoric acid as a catalyst in the reaction mixture is one such method .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .
Scientific Research Applications
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic effects.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another entactogen with similar properties.
8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Uniqueness
What sets (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol apart is its unique fluorine substitution, which can significantly alter its biological activity and chemical reactivity compared to other benzofuran derivatives . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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